Isothiazolo[5,4-b]pyridin-3-amine
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Overview
Description
Isothiazolo[5,4-b]pyridin-3-amine is a chemical compound with the molecular formula C6H5N3S . It is used for research and development purposes .
Synthesis Analysis
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of Isothiazolo[5,4-b]pyridin-3-amine is characterized by a nitrogen-bearing heterocycle pyridine . The InChI code for this compound is 1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H, (H2,7,9) .Physical And Chemical Properties Analysis
Isothiazolo[5,4-b]pyridin-3-amine is a solid substance that should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a molecular weight of 151.19 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
Isothiazolo[4,3-b]pyridines, a class of compounds that includes Isothiazolo[5,4-b]pyridin-3-amine, are known inhibitors of cyclin G-associated kinase (GAK) . This kinase is involved in a variety of cellular activities, including protein secretion and cell division .
Methods of Application or Experimental Procedures
The synthesis of this chemotype started from 2,4-dichloro-3-nitropyridine. Key steps in the synthesis included selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation .
Results or Outcomes
The 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was found to be devoid of GAK affinity, in contrast to its 3,5- and 3,6-disubstituted congeners .
2. Inhibition of Receptor-Interacting Protein Kinase-1 (RIPK1)
Specific Scientific Field
This application is in the field of Biochemistry and Pharmacology .
Summary of the Application
Isothiazolo[5,4-b]pyridine derivatives have been found to be potent inhibitors of RIPK1, a kinase involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders .
Methods of Application or Experimental Procedures
A novel hit compound was identified by a cell-based screening assay. Starting from this compound, a series of scaffolds were designed to improve anti-necroptosis activity, physicochemical properties, and metabolic stability .
Results or Outcomes
Compound 56, an isothiazolo[5,4-b]pyridine derivative, effectively blocked necroptosis in both human and mouse cells (EC50 = 1-5 nM). A binding assay showed that compound 56 potently binds to RIPK1 (Kd = 13 nM), but not RIPK3 (Kd >10,000 nM) .
Safety And Hazards
properties
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOYVQKFZVOHPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513865 |
Source
|
Record name | [1,2]Thiazolo[5,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazolo[5,4-b]pyridin-3-amine | |
CAS RN |
56891-64-6 |
Source
|
Record name | [1,2]Thiazolo[5,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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